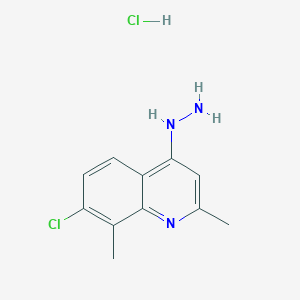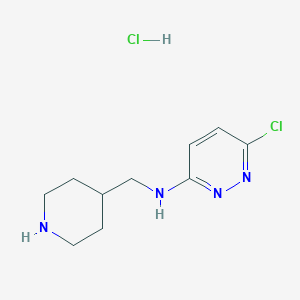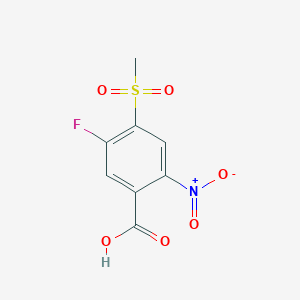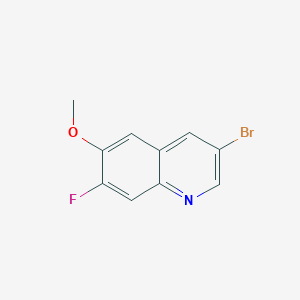
3-Bromo-7-fluoro-6-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-Bromo-7-fluoro-6-methoxyquinoline typically involves the reaction of 3-fluoro-4-methoxyaniline with 2,2,3-tribromo propanal in the presence of acetic acid . The reaction proceeds through a series of steps including cyclization and bromination to yield the desired product. Industrial production methods often employ transition-metal catalyzed synthetic methodologies to enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
3-Bromo-7-fluoro-6-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, particularly involving the fluorine atom.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to modify the quinoline ring.
Oxidation and Reduction: These reactions can be employed to further functionalize the compound, although specific conditions and reagents vary depending on the desired product.
Aplicaciones Científicas De Investigación
3-Bromo-7-fluoro-6-methoxyquinoline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromo-7-fluoro-6-methoxyquinoline involves its interaction with specific molecular targets and pathways. For instance, the incorporation of a fluorine atom into the quinoline ring enhances its biological activity by increasing its ability to inhibit enzymes and interact with bacterial cell walls . The bromine atom also plays a role in the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
3-Bromo-7-fluoro-6-methoxyquinoline can be compared with other fluorinated quinolines such as:
7-Fluoro-4-chloroquinoline: Known for its antibacterial activity.
5,6,8-Trifluoroquinoline: Used in the synthesis of liquid crystals.
6-Trifluoromethyl-5,7,8-trifluoroquinoline: Exhibits unique properties due to the presence of multiple fluorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H7BrFNO |
|---|---|
Peso molecular |
256.07 g/mol |
Nombre IUPAC |
3-bromo-7-fluoro-6-methoxyquinoline |
InChI |
InChI=1S/C10H7BrFNO/c1-14-10-3-6-2-7(11)5-13-9(6)4-8(10)12/h2-5H,1H3 |
Clave InChI |
GQJZIHNKXRGNOB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=CN=C2C=C1F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


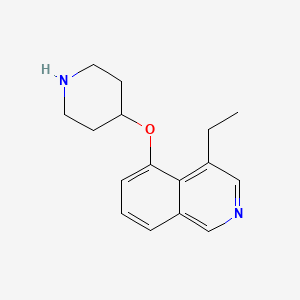


![4-[(4-Methylphenyl)sulfanyl]quinazoline](/img/structure/B11859320.png)
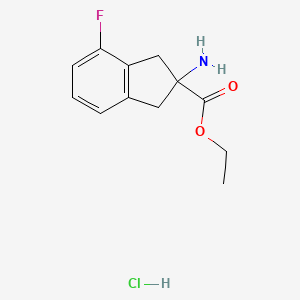

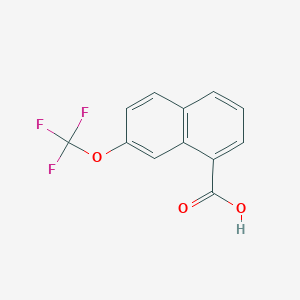
![N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B11859332.png)
![3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11859342.png)
